molecular formula C22H66O9Si10 B1607239 Docosamethyldecasiloxane CAS No. 556-70-7

Docosamethyldecasiloxane

Cat. No.: B1607239
CAS No.: 556-70-7
M. Wt: 755.6 g/mol
InChI Key: BWOVCDPFYDQAMX-UHFFFAOYSA-N
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Description

Docosamethyldecasiloxane is an organosilicon compound with the chemical formula C22H66O9Si10 . It is a colorless to pale yellow liquid known for its extremely low volatility and relatively high flash point. This compound is soluble in various organic solvents such as ethanol and ether .

Preparation Methods

Docosamethyldecasiloxane can be synthesized through the reaction of linear dimethylsiloxane and methoxy-polydimethylsiloxane . The specific preparation methods involve:

Chemical Reactions Analysis

Docosamethyldecasiloxane undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine or bromine. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Docosamethyldecasiloxane has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism by which docosamethyldecasiloxane exerts its effects involves interactions with molecular targets and pathways. The compound’s siloxane bonds provide flexibility and stability, allowing it to interact with various biological and chemical systems. These interactions can influence cellular processes, chemical reactions, and material properties.

Comparison with Similar Compounds

Docosamethyldecasiloxane can be compared with other similar compounds, such as:

This compound stands out due to its low volatility and high flash point, making it suitable for applications requiring thermal stability and low evaporation rates.

Properties

IUPAC Name

[dimethyl(trimethylsilyloxy)silyl]oxy-[[[[[[dimethyl(trimethylsilyloxy)silyl]oxy-dimethylsilyl]oxy-dimethylsilyl]oxy-dimethylsilyl]oxy-dimethylsilyl]oxy-dimethylsilyl]oxy-dimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H66O9Si10/c1-32(2,3)23-34(7,8)25-36(11,12)27-38(15,16)29-40(19,20)31-41(21,22)30-39(17,18)28-37(13,14)26-35(9,10)24-33(4,5)6/h1-22H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWOVCDPFYDQAMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H66O9Si10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0060307
Record name Decasiloxane, docosamethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0060307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

755.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

556-70-7
Record name Docosamethyldecasiloxane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=556-70-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Decasiloxane, docosamethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000556707
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Decasiloxane, docosamethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0060307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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